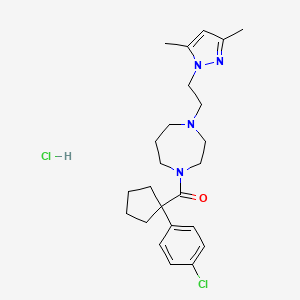

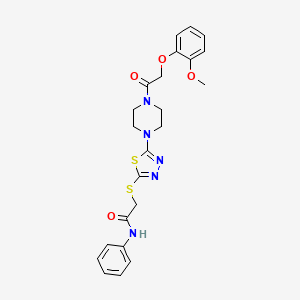

![molecular formula C12H8IN3 B2402452 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine CAS No. 1426142-89-3](/img/structure/B2402452.png)

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine is a chemical compound with the empirical formula C6H4IN3 . It is a derivative of imidazo[1,2-a]pyridine, which is a class of fused nitrogen-bridged heterocyclic compounds .

Synthesis Analysis

The synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives often involves the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes . A metal-free regioselective halogenation and thiocyanation of imidazo[1,2-a]pyridine/pyrimidine heterocycles has been achieved under solvent-free reaction conditions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been shown to undergo a range of chemical reactions. For instance, 2-methylimidazo[1,2-a]pyridine reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación

- Application : 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine derivatives have been designed and synthesized as blue-emitting materials for OLEDs. Their optical and electrochemical properties depend on the nature of chromophore loading and their linkage to the core unit. These materials contribute to achieving efficient blue emission in displays .

- Application : Novel iridium complexes containing 2-phenylimidazo[1,2-a]pyridine ligands have been prepared. These complexes exhibit unique emission properties, making them promising candidates for phosphorescent emitters .

- Application : Researchers have developed a convenient one-pot procedure for synthesizing imidazo[1,2-a]pyridines using catalytic amounts of [BMIM]PF6 assisted by sonication. This method provides access to various imidazo[1,2-a]pyridine derivatives .

- Application : The structural features of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine make it useful in medicinal chemistry. Researchers explore its potential as a scaffold for developing new drugs .

- Application : The unique structural features of 3-Iodo-2-phenylimidazo[1,2-a]pyrimidine make it valuable in material science. Researchers investigate its use in various materials and devices .

- Application : Researchers have synthesized monastrol using Lewis acid promoters, including imidazo[1,2-a]pyridine derivatives. These compounds contribute to the study of mitotic kinesin inhibition .

Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

Iridium Complexes for Phosphorescent Emitters

Synthesis of Imidazo[1,2-a]pyridines

Medicinal Chemistry and Drug Design

Material Science and Structural Character

Mitotic Kinesin Inhibitors

Propiedades

IUPAC Name |

3-iodo-2-phenylimidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8IN3/c13-11-10(9-5-2-1-3-6-9)15-12-14-7-4-8-16(11)12/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADUADKKEDIHZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8IN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-phenylimidazo[1,2-a]pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide](/img/structure/B2402370.png)

![3-(4-Chlorophenyl)-2-methyl-9-(pyridin-4-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one;propan-2-ol](/img/structure/B2402379.png)

![N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2402381.png)

![N-benzyl-3-[(5E)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)propanamide](/img/structure/B2402385.png)

![N~6~-(4-fluorophenyl)-3-methyl-N~6~-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2402388.png)

![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)